2-{[(Ethylsulfanyl)carbonothioyl]sulfanyl}-2-methylpropanoic acid
Overview
Description
2-{[(Ethylsulfanyl)carbonothioyl]sulfanyl}-2-methylpropanoic acid is a compound with the molecular formula C7H12O2S3 and a molecular weight of 224.4 g/mol. It is known for its use as a reversible addition-fragmentation chain transfer (RAFT) agent in controlled radical polymerization processes. This compound is significant in the field of polymer chemistry due to its ability to control the molecular weight and architecture of polymers.
Preparation Methods
The synthesis of 2-{[(Ethylsulfanyl)carbonothioyl]sulfanyl}-2-methylpropanoic acid involves several steps. One common synthetic route includes the reaction of ethyl mercaptan with carbon disulfide to form ethyl dithiocarbonate, which is then reacted with 2-bromo-2-methylpropanoic acid to yield the final product. The reaction conditions typically involve the use of a base such as sodium hydroxide and an organic solvent like dichloromethane.
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
2-{[(Ethylsulfanyl)carbonothioyl]sulfanyl}-2-methylpropanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into thiols or thioethers using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions where the ethylsulfanyl group is replaced by other nucleophiles such as amines or alcohols.
Common reagents and conditions used in these reactions include organic solvents, bases, and specific temperature and pressure conditions to optimize the reaction. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-{[(Ethylsulfanyl)carbonothioyl]sulfanyl}-2-methylpropanoic acid has a wide range of scientific research applications:
Chemistry: It is used as a RAFT agent in controlled radical polymerization to synthesize polymers with precise molecular weights and architectures.
Biology: The compound is utilized in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It plays a role in the development of drug delivery systems and the synthesis of drug molecules.
Industry: The compound is used in the production of specialty polymers and materials with unique properties, such as temperature-responsive nanoparticles.
Mechanism of Action
The mechanism of action of 2-{[(Ethylsulfanyl)carbonothioyl]sulfanyl}-2-methylpropanoic acid involves its role as a RAFT agent in polymerization processes. The compound reacts with a growing polymer chain, becoming part of the chain itself. It then reacts with another monomer, continuing the polymerization process. This chain transfer mechanism allows for precise control over the molecular weight and architecture of the resulting polymers.
Comparison with Similar Compounds
2-{[(Ethylsulfanyl)carbonothioyl]sulfanyl}-2-methylpropanoic acid is unique compared to other RAFT agents due to its specific structure and reactivity. Similar compounds include:
2-{[(Dodecylsulfanyl)carbonothioyl]sulfanyl}-2-methylpropanoic acid: Used in the synthesis of temperature-responsive nanoparticles.
2-{[(Phenylsulfanyl)carbonothioyl]sulfanyl}-2-methylpropanoic acid: Utilized in the synthesis of specialty polymers with unique properties.
These compounds share similar functionalities but differ in their specific applications and reactivity profiles.
Properties
IUPAC Name |
2-ethylsulfanylcarbothioylsulfanyl-2-methylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2S3/c1-4-11-6(10)12-7(2,3)5(8)9/h4H2,1-3H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKOGBBSRQCYUQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC(=S)SC(C)(C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20475312 | |
Record name | 2-{[(Ethylsulfanyl)carbonothioyl]sulfanyl}-2-methylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20475312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
881037-62-3 | |
Record name | 2-{[(Ethylsulfanyl)carbonothioyl]sulfanyl}-2-methylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20475312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-{[(ethylsulfanyl)methanethioyl]sulfanyl}-2-methylpropanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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